4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
Description
4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is a liquid crystal compound characterized by a benzoate ester core substituted with a fluorophenyl group at the 4-position and a trans-4-pentylcyclohexyl group. This structure imparts unique mesomorphic properties, making it relevant for applications in liquid crystal displays (LCDs) and optoelectronic devices. The fluorine atom enhances thermal stability and polarity, while the trans-4-pentylcyclohexyl group contributes to molecular rigidity and alignment .
Properties
IUPAC Name |
(4-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h10-19H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCUPNWUHRJSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 4-(trans-4-pentylcyclohexyl)benzoic acid[][1].
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions[][1].
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base[][1].
Major Products:
Hydrolysis: 4-Fluorophenol and 4-(trans-4-pentylcyclohexyl)benzoic acid[][1].
Substitution: Various substituted derivatives depending on the nucleophile used[][1].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 4-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, differing primarily in substituents or alkyl chain length. Key comparisons are outlined below:
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS: 92118-84-8)
- Structure: Replaces the 4-fluorophenyl group with a 3-fluoro-4-cyanophenyl moiety.
- Molecular Formula: C₂₅H₂₈FNO₂ (vs. C₂₄H₂₇FO₂ for the target compound).
- Applications : High-performance liquid crystals for advanced displays.
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS: 81929-44-4)
- Structure: Substitutes the fluorophenyl group with a non-polar pentylphenyl chain.
- Molecular Formula : C₂₉H₄₀O₂.
- Impact of Substituents: The absence of fluorine reduces polarity, likely lowering melting points and thermal stability. The extended alkyl chain increases hydrophobicity, which may improve solubility in non-polar matrices but reduce compatibility with polar LC systems .
- Applications : Standard LC formulations requiring moderate dielectric properties.
4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS: 72928-55-3)
- Structure: Features a cyano group at the 4-position of the phenyl ring.
- Molecular Formula: C₂₅H₂₉NO₂.
- Impact of Substituents :
4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS: 92118-83-7)
- Structure : Similar to the target compound but with a shorter trans-4-butylcyclohexyl chain.
- Molecular Formula: C₂₄H₂₆FNO₂.
- The combination of -CN and -F substituents balances polarity and steric effects, offering tunable mesophase ranges .
Research Findings and Implications
- Fluorine vs. Cyano Groups: Fluorine substituents improve thermal stability and oxidation resistance, whereas cyano groups enhance dielectric properties but may compromise solubility .
- Alkyl Chain Length : Longer chains (e.g., pentyl vs. butyl) increase molecular rigidity and mesophase temperature ranges but raise viscosity, impacting response times .
Biological Activity
4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate (CAS No. 79912-98-4) is a chemical compound notable for its potential applications in pharmaceuticals and material sciences. This article explores its biological activity, focusing on its interactions with biological systems, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H29FO2, with a molecular weight of approximately 368.48 g/mol. The structure features a fluorinated phenyl ring and a cyclohexyl moiety, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H29FO2 |
| Molecular Weight | 368.48 g/mol |
| Solubility | Poorly soluble |
| Log P (octanol-water partition) | 6.62 |
| Bioavailability Score | 0.55 |
Metabolic Interactions
Research indicates that this compound interacts with cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6, which are critical for drug metabolism. It acts as a substrate for these enzymes, suggesting that it may influence the metabolic pathways of other drugs when co-administered .
Toxicity and Safety Profile
The compound exhibits low gastrointestinal absorption and is categorized as a P-glycoprotein substrate but not a significant inhibitor of major cytochrome P450 enzymes like CYP1A2 or CYP3A4. Its toxicity profile indicates that it may pose risks if not handled properly, as indicated by the hazard statements associated with its handling .
Case Study 1: Pharmacokinetics
In a study assessing the pharmacokinetic properties of similar compounds, it was found that the presence of the fluorine atom significantly altered the metabolic stability and solubility characteristics. The findings suggest that modifications to the alkyl chain length can enhance bioavailability while maintaining efficacy in therapeutic applications .
Case Study 2: Drug Interaction Studies
A recent investigation into drug-drug interactions involving compounds with similar structures revealed that this compound could potentially affect the pharmacokinetics of co-administered medications due to its interactions with CYP enzymes. This highlights the importance of understanding its metabolic pathways for safe therapeutic use .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of the trans-alkyl cyclohexane moiety has been associated with enhanced antitumor activity compared to non-fluorinated analogs .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the fluorine substitution at the para position on the phenyl ring enhances electrophilic aromatic substitution reactions, potentially increasing the compound's reactivity compared to non-fluorinated variants. This modification may also influence its binding affinity to biological targets .
Scientific Research Applications
Liquid Crystals
One of the primary applications of 4-Fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate is in the field of liquid crystal displays (LCDs). The compound serves as a liquid crystal material due to its favorable thermal and optical properties.
Key Features:
- Thermal Stability : Exhibits a wide nematic phase range, making it suitable for high-temperature applications.
- Optical Anisotropy : Provides excellent optical clarity and contrast in LCDs.
Table 1: Properties Relevant to Liquid Crystal Applications
| Property | Value |
|---|---|
| Phase Transition Temperature | High (specific values vary by formulation) |
| Refractive Index | 1.532 |
| Viscosity | Moderate |
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been investigated for their biological activity, particularly in the development of new therapeutic agents.
Biological Activities:
- Antimicrobial Properties : Compounds similar to this compound have shown efficacy against various bacterial strains.
- Cytotoxicity : Studies indicate selective cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | [Source Needed] |
| Enzyme Inhibition | Inhibits specific enzymes | [Source Needed] |
| Cytotoxicity | Selective cytotoxicity in cancer cells | [Source Needed] |
Polymer Science
The compound is also being explored for its potential use in polymer science, particularly in the synthesis of new polymeric materials with enhanced properties.
Applications in Polymers:
- Additive for Polymer Blends : Enhances mechanical properties and thermal stability.
- Functional Polymers : Used to create polymers with specific functionalities for biomedical applications.
Case Study on Antimicrobial Effects
A study evaluated the antimicrobial properties of compounds structurally related to this compound. Modifications at the phenyl ring significantly influenced activity, with fluorine enhancing antibacterial potency against Staphylococcus aureus and Escherichia coli.
Case Study on Cytotoxicity
Research into the cytotoxic effects of similar compounds showed that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent.
Q & A
Basic: What are the standard synthetic routes for 4-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, and how are intermediates purified?
Answer:
The compound is typically synthesized via esterification between 4-(trans-4-pentylcyclohexyl)benzoic acid and 4-fluorophenol. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Purification of intermediates : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates trans-4-pentylcyclohexyl intermediates. Recrystallization in ethanol or acetone improves purity .
- Critical parameters : Reaction temperature (60–80°C) and anhydrous conditions to avoid hydrolysis of the ester bond .
Advanced: How does the trans-configuration of the pentylcyclohexyl group influence the compound’s mesomorphic properties in liquid crystal applications?
Answer:
The trans-4-pentylcyclohexyl moiety enhances molecular linearity, promoting smectic or nematic phase stability. Methodological insights include:
- DSC analysis : Transition temperatures (e.g., crystal-to-nematic) correlate with alkyl chain length and cyclohexane ring conformation .
- X-ray diffraction : Confirms layer spacing in smectic phases, influenced by the fluorophenyl group’s dipole moment .
- Comparative studies : Analogues with cis-configuration exhibit reduced thermal stability (ΔT < 20°C vs. trans ΔT > 40°C) due to steric hindrance .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR spectroscopy :
- HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
- Elemental analysis : Validates stoichiometry (e.g., C: 76.5%, H: 8.2%, F: 4.3%) .
Advanced: How do researchers resolve contradictions in phase behavior data between experimental and computational models?
Answer:
Discrepancies often arise from force field approximations in molecular dynamics (MD) simulations. Mitigation strategies include:
- Parameter optimization : Adjusting torsional potentials for cyclohexyl rings using DFT (B3LYP/6-31G*) .
- Experimental validation : Cross-referencing MD-predicted transition temperatures with polarized optical microscopy (POM) observations .
- Case study : Simulated nematic-isotropic transition at 120°C vs. observed 135°C; recalibration reduced error to ±5°C .
Basic: What safety precautions are critical during handling due to its toxicity profile?
Answer:
- Hazard identification : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (H335) .
- Mitigation :
- Use PPE (nitrile gloves, goggles).
- Work under fume hoods to avoid inhalation .
- Emergency protocols: Immediate rinsing with water for skin/eye contact; medical consultation if ingested .
Advanced: What strategies improve the compound’s stability in solution for long-term storage?
Answer:
- Solvent selection : Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Use anhydrous toluene or dichloromethane .
- Additives : Stabilize with 0.1% BHT (butylated hydroxytoluene) to inhibit oxidative degradation .
- Storage conditions : Argon atmosphere at –20°C reduces dimerization risk (shelf life >12 months) .
Basic: How is the compound’s purity quantified, and what impurities are commonly observed?
Answer:
- Quantification :
- GC-MS : Detects residual 4-fluorophenol (<0.5%) and trans-4-pentylcyclohexyl alcohol (<1%) .
- TLC : Rf = 0.6 (hexane:ethyl acetate = 4:1) .
- Common impurities :
Advanced: What role does the fluorine substituent play in modulating electronic properties for optoelectronic applications?
Answer:
The 4-fluorophenyl group:
- Enhances electron affinity : Reduces HOMO-LUMO gap by 0.3–0.5 eV vs. non-fluorinated analogues (DFT calculations) .
- Polarizability : Increases dielectric anisotropy (Δε > 5.0) in liquid crystal mixtures .
- Comparative data : Fluorine-free analogues show 20% lower charge carrier mobility in OLED simulations .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 98–102°C (DSC) | |
| LogP (octanol/water) | 5.2 ± 0.3 (HPLC) | |
| Molar Refractivity | 112.3 cm³/mol (DFT) | |
| Thermal Stability | Decomposition >250°C (TGA) |
Advanced: How do researchers address batch-to-batch variability in mesophase behavior?
Answer:
Variability stems from trace isomers or alkyl chain defects. Solutions include:
- Process controls :
- Strict temperature regulation during cyclohexane ring hydrogenation (±2°C) .
- Chiral HPLC to monitor trans/cis ratios (<1% cis) .
- Statistical QC : Multivariate analysis (PCA) correlates impurity profiles with phase transition reproducibility .
Basic: What are the compound’s primary research applications beyond liquid crystals?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
